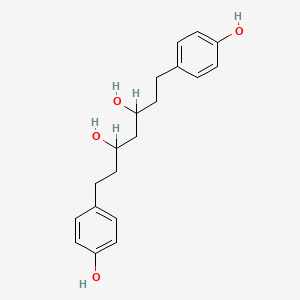
momordicoside F1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
momordicoside F1 is a natural product found in Momordica charantia with data available.
作用機序
Target of Action
Momordicoside F1 is a bioactive compound isolated from Momordica charantia, also known as bitter melon . The primary target of this compound is the Keap1-Kelch protein . Keap1 is a key regulator of the Nrf2 antioxidant response pathway, which plays a crucial role in cellular defense against oxidative stress .
Mode of Action
It is suggested that this compound may inhibit the keap1-kelch protein, thereby activating the nrf2 pathway . This activation leads to an increase in the antioxidant status of the cellular environment .
Biochemical Pathways
The activation of the Nrf2 pathway by this compound leads to a series of downstream effects. Nrf2 is a key signaling protein in the Keap1/Nrf2/ARE signaling pathway, which is a crucial cellular antioxidant pathway . When Nrf2 is activated, it binds to the Antioxidant Response Elements (ARE) at the regulatory regions of its target genes, leading to the expression of proteins with antioxidant and cytoprotective functions .
Result of Action
The activation of the Nrf2 pathway by this compound can lead to an increase in the antioxidant status of the cellular environment . This can potentially protect cells from oxidative stress, which is implicated in various pathologies .
生化学分析
Biochemical Properties
Momordicoside F1, like other bioactive compounds in Momordica charantia, is believed to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other compounds from Momordica charantia have been shown to have anti-diabetic, anti-obesity, anti-cancer, anti-microbial, hypotensive, antioxidant, anti-hyperlipidemic, anti-inflammatory, immunomodulatory, anthelmintic, and protective properties . These effects might be due to various phytochemicals present in the plant, including this compound .
Molecular Mechanism
Studies on other compounds from Momordica charantia suggest that they may act as inhibitors of the Keap1-Kelch protein, potentially activating the Nrf2 signaling pathway . This pathway is crucial for cellular antioxidant responses .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反応の分析
Types of Reactions
Momordicoside F1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
科学的研究の応用
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-diabetic, anti-obesity, and anti-inflammatory properties.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at managing metabolic disorders.
類似化合物との比較
Momordicoside F1 is part of a group of similar compounds isolated from Momordica charantia, including:
- Momordicoside F2
- Momordicoside G
- Momordicoside I
- Momordicoside K
- Momordicoside L
Compared to these compounds, this compound has shown unique properties in terms of its bioactivity and stability. Its ability to modulate the Nrf2 pathway and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGABSJZVJOSCX-IYZDVQGMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)






![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)


